

# Spectroscopic Analysis of 5-Chloro-3-methylpyridine-2-carbonitrile: A Technical Overview

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## Compound of Interest

**Compound Name:** 5-Chloro-3-methylpyridine-2-carbonitrile

**Cat. No.:** B189296

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This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) data for the heterocyclic compound **5-Chloro-3-methylpyridine-2-carbonitrile**. This compound is of interest in medicinal chemistry and drug development due to its pyridine core, a common scaffold in pharmacologically active molecules. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes.

## Mass Spectrometry Analysis

Mass spectrometry of **5-Chloro-3-methylpyridine-2-carbonitrile** was performed using Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) in positive ion mode. The analysis yielded a protonated molecule ( $[M+H]^+$ ) at a mass-to-charge ratio (m/z) of 153.1.<sup>[1]</sup> This finding is consistent with the compound's molecular weight of 152.58 g/mol. Due to the presence of a chlorine atom, the isotopic pattern of the molecular ion peak is expected to show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the  $^{37}\text{Cl}$  isotope.

Parameter	Value	Technique
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>	-
Molecular Weight	152.58 g/mol	-
Ion	[M+H] <sup>+</sup>	LC/MS (ESI+)
m/z	153.1	LC/MS (ESI+)

## Infrared Spectroscopy Analysis

While specific experimental infrared (IR) spectral data for **5-Chloro-3-methylpyridine-2-carbonitrile** is not readily available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups and by referencing similar structures, such as 3-Amino-5-methylpyridine-2-carbonitrile.[2] The key functional groups present in **5-Chloro-3-methylpyridine-2-carbonitrile** are the nitrile group (C≡N), the pyridine ring (aromatic C-H and C=N/C=C bonds), the methyl group (aliphatic C-H), and the chloro group (C-Cl).

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Mode
Nitrile (C≡N)	2240 - 2220	Stretching
Aromatic C-H	3100 - 3000	Stretching
Aromatic C=N/C=C	1600 - 1450	Ring Stretching
Methyl (C-H)	2975 - 2950 and 2885 - 2865	Asymmetric and Symmetric Stretching
C-Cl	800 - 600	Stretching

The nitrile group is expected to exhibit a sharp, medium-intensity peak in the 2240-2220 cm<sup>-1</sup> region. The aromatic C-H stretching vibrations of the pyridine ring will likely appear above 3000 cm<sup>-1</sup>. The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1600-1450 cm<sup>-1</sup> range. The aliphatic C-H stretching of the methyl group should be observable

in the 2975-2865  $\text{cm}^{-1}$  region. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 600  $\text{cm}^{-1}$ .

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the mass spectrometry and infrared spectroscopy data for a solid organic compound like **5-Chloro-3-methylpyridine-2-carbonitrile**.

### Mass Spectrometry (LC/MS) Protocol

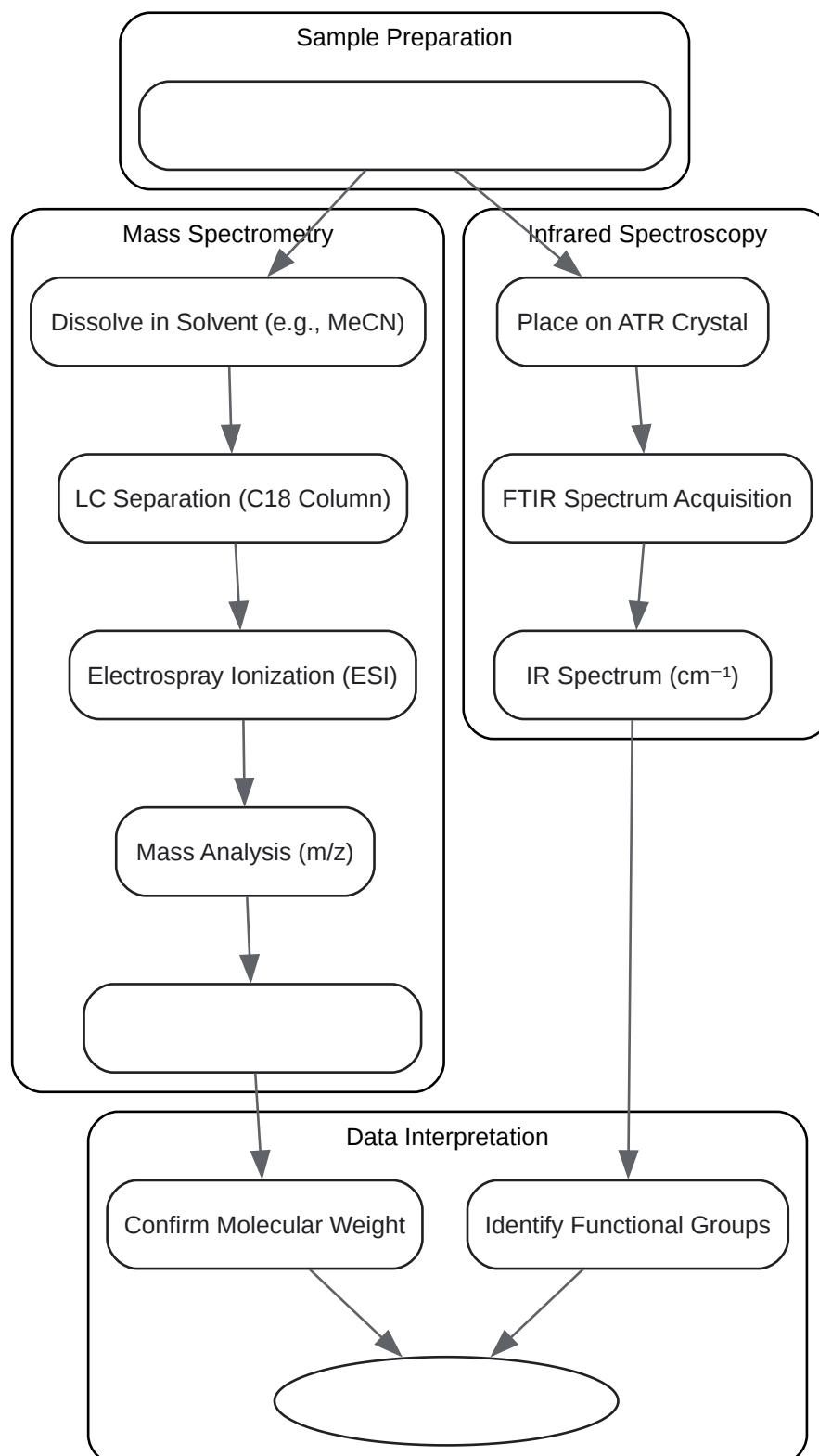
- **Sample Preparation:** A small amount of the purified solid **5-Chloro-3-methylpyridine-2-carbonitrile** is dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low  $\mu\text{g/mL}$  or high ng/mL range with the initial mobile phase solvent.
- **Chromatographic Separation:** The prepared sample is injected into a liquid chromatography system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) instrument. A C18 reversed-phase column is commonly used. A gradient elution is employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).
- **Ionization:** The eluent from the chromatography column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied to the ESI needle, causing the formation of charged droplets that desolvate to produce gas-phase ions.
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., a quadrupole, ion trap, or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

### Infrared Spectroscopy (ATR-FTIR) Protocol

- Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the Fourier-Transform Infrared (FTIR) spectrometer is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a background spectrum is collected.
- Sample Application: A small amount of the solid **5-Chloro-3-methylpyridine-2-carbonitrile** powder is placed directly onto the ATR crystal.
- Spectrum Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the crystal, where it interacts with the sample at the surface. The attenuated IR beam is then directed to the detector.
- Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum, which plots transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of **5-Chloro-3-methylpyridine-2-carbonitrile**.

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## References

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